Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Beschreibung

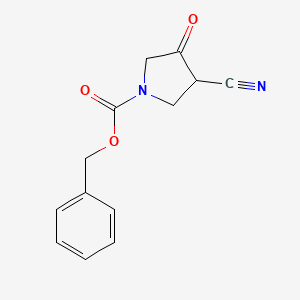

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a benzyl-protected carboxylate group at the 1-position, a cyano (-CN) substituent at the 3-position, and a ketone (-C=O) at the 4-position.

Eigenschaften

IUPAC Name |

benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c14-6-11-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUPQWMVTFXWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CN1C(=O)OCC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728931 | |

| Record name | Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276125-30-4 | |

| Record name | Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes the available research findings on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following molecular structure:

- Molecular Formula : CHNO

- Molecular Weight : 246.26 g/mol

- Functional Groups : Contains a cyano group, a pyrrolidine ring, and an ester functional group.

Research indicates that this compound exhibits several mechanisms of action:

- NMDA Receptor Modulation : Similar compounds have shown the ability to act as NMDA receptor antagonists, which can modulate calcium signaling pathways critical in neurodegenerative diseases and cancer .

- Inhibition of Histone Deacetylases (HDACs) : Some derivatives have demonstrated potential as HDAC inhibitors, which are important in regulating gene expression and have implications in cancer therapy .

- Anti-inflammatory Effects : The compound may reduce pro-inflammatory markers, suggesting a role in managing inflammatory conditions .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on hepatocellular carcinoma (HCC) cells. The compound was found to significantly inhibit cell growth and induce apoptosis through NMDA receptor antagonism, leading to reduced intracellular calcium levels and altered lipid signaling pathways .

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective properties of related compounds in models of Alzheimer's disease. The findings indicated that benzyl derivatives could inhibit acetylcholinesterase activity, potentially improving cognitive function by enhancing acetylcholine levels in the brain .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that certain analogs showed inhibitory effects on cancer cell lines, suggesting their potential as therapeutic agents against various types of cancer .

Histone Deacetylase Inhibition

The compound has been evaluated for its role as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy due to its ability to affect gene expression. A notable study reported the synthesis of related compounds that effectively inhibited HDAC activity, highlighting the potential of this compound in epigenetic regulation .

Synthetic Methodologies

This compound can be synthesized through various methods, showcasing its versatility in synthetic organic chemistry.

Synthesis Techniques

The compound can be synthesized using a multi-step process involving cyclization reactions and subsequent modifications. For example, one method involves the reaction of benzylamine with cyanoacetate followed by cyclization to form the pyrrolidine ring.

| Synthesis Method | Reagents | Yield | Notes |

|---|---|---|---|

| Cyclization Reaction | Benzylamine, Cyanoacetate | 85% | Effective for creating derivatives |

| Coupling Reaction | Various amines | Variable | Useful for generating analogs |

Biological Research

The biological implications of this compound extend beyond anticancer activity.

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, suggesting its potential use in treating neurodegenerative diseases .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects exhibited by this compound. Research has demonstrated that it can reduce inflammatory markers in vitro, indicating its potential application in inflammatory disorders .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

Case Study: Anticancer Activity

In a controlled study involving several cancer cell lines, derivatives of benzyl 3-cyano-4-oxopyrrolidine were tested for cytotoxicity. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential .

Case Study: HDAC Inhibition

A study focusing on the synthesis and evaluation of HDAC inhibitors included benzyl 3-cyano-4-oxopyrrolidine derivatives. The findings revealed IC50 values indicating effective inhibition of HDAC activity, supporting further exploration for therapeutic applications in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituent positions, ring size, or functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate | Not Reported | C₁₃H₁₂N₂O₃ | 244.25 | 3-CN, 4-O |

| Benzyl 3-oxopyrrolidine-1-carboxylate | 112257-20-2 | C₁₂H₁₃NO₃ | 219.24 | 3-O |

| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | C₁₃H₁₈N₂O₂ | 234.29 | 4-NH₂, piperidine ring |

| Benzyl 3-oxopiperidine-1-carboxylate | 128117-22-6 | C₁₃H₁₅NO₃ | 233.26 | 3-O, piperidine ring |

Comparative Analysis of Physical Properties

Key Observations :

Electronic Effects

- The 3-cyano-4-oxo motif in the target compound introduces two electron-withdrawing groups, which may: Stabilize enolate intermediates, facilitating nucleophilic reactions. Enhance electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack compared to mono-substituted analogs .

Critical Gaps :

- Limited data exist on the acute or chronic toxicity of these compounds.

Vorbereitungsmethoden

Cyclization and Pyrrolidine Core Formation

A common approach to pyrrolidine derivatives involves the cyclization of precursors such as alkyl pent-2-ynoates or nitrobutan-2-yl malonates. For example, the cyclization of alkyl pent-2-ynoate derivatives can be carried out under controlled temperature conditions ranging from -30°C up to reflux temperature in suitable solvents to yield 2-oxopyrrolidine-3-carboxylates. This step is crucial for establishing the pyrrolidine core with the correct substitution pattern.

- Solvents: Alcohols (methanol, ethanol, isopropyl alcohol), esters (ethyl acetate, isopropyl acetate), ethers (tetrahydrofuran, 1,4-dioxane), chlorinated hydrocarbons (dichloromethane, toluene), water, or mixtures thereof.

- Temperature: Typically between 0°C and reflux temperature of the solvent.

- Duration: At least 1 hour or more to ensure complete cyclization.

Introduction of the Cyano Group

The cyano group at the 3-position is introduced via nucleophilic substitution or cyanation reactions. Methods reported in related pyrrolidine and pyridine derivative syntheses include:

- Reaction of brominated precursors with potassium cyanide in the presence of palladium catalysts (e.g., Pd2(dba)3) at elevated temperatures (~80°C) to achieve high yields (~93%) of cyanopyridine analogs, which can be adapted for pyrrolidine systems.

- Use of cyanothioacetamide derivatives in cyclization reactions to incorporate cyano functionalities.

Oxidation to 4-Oxo Group

The 4-oxo substituent is typically introduced by oxidation of the pyrrolidine ring or by starting with appropriately functionalized precursors. The oxidation step may involve:

- Selective oxidation agents or conditions that convert the 4-position to a ketone without affecting other sensitive groups.

- Protection of the nitrogen atom during oxidation to prevent side reactions.

Esterification to Benzyl Carboxylate

The final esterification step to form the benzyl 1-carboxylate is generally performed by:

- Reacting the pyrrolidine-3-carboxylic acid or its derivatives with benzyl alcohol under acidic or coupling agent-mediated conditions.

- Alternatively, benzyl chloroformate can be used to protect the nitrogen and simultaneously introduce the benzyl ester group.

Catalysts and Reagents

| Step | Typical Catalyst/Reagent | Notes |

|---|---|---|

| Cyclization | None or base catalysis | Temperature and solvent-dependent |

| Cyanation | Pd2(dba)3 (palladium catalyst), KCN | High yield cyanation at ~80°C |

| Reduction/Hydrogenation | Pd/C, PtO2, Raney Nickel | Used in reduction steps of intermediates |

| Oxidation | Selective oxidants (not specified) | Requires nitrogen protection |

| Esterification | Benzyl alcohol, benzyl chloroformate, DCC | Coupling agents facilitate ester formation |

Process Conditions and Optimization

- Temperature: Reaction temperatures vary from -30°C (for sensitive cyclizations) to reflux conditions depending on solvent and reaction step.

- Time: Reactions typically require at least 1 hour, with some steps extending to several hours to ensure completion.

- Solvent Choice: Solvent polarity and boiling point are critical; alcohols and esters are preferred for cyclization and hydrogenation steps, while chlorinated solvents are used for specific reductions.

- Protection Strategies: Nitrogen protection is often employed to avoid side reactions during oxidation and esterification.

Example Synthetic Route Summary

| Step | Reaction Type | Starting Material/Intermediate | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Cyclization | Alkyl pent-2-ynoate derivative | -30°C to reflux, alcohol solvent | Formation of 2-oxopyrrolidine-3-carboxylate |

| 2 | Cyanation | Brominated pyrrolidine intermediate | Pd2(dba)3, KCN, 80°C | Introduction of cyano group at 3-position |

| 3 | Oxidation | Pyrrolidine derivative | Selective oxidant, nitrogen protection | Formation of 4-oxo group |

| 4 | Esterification | 3-cyano-4-oxopyrrolidine-1-carboxylic acid | Benzyl alcohol or benzyl chloroformate, coupling agent | Formation of benzyl ester |

Research Findings and Industrial Relevance

- The preparation methods described are derived from patented processes aimed at producing intermediates for active pharmaceutical ingredients such as Upadacitinib, indicating their industrial applicability and scalability.

- The use of catalytic hydrogenation with palladium-on-carbon or Raney nickel is well-established for selective reduction steps in pyrrolidine synthesis.

- Choice of solvent and temperature critically affect yield and purity, with alcohol solvents like methanol and ethanol frequently preferred for their balance of polarity and ease of removal.

- Cyanation via palladium-catalyzed coupling reactions is a high-yield approach adaptable to various substituted pyrrolidines and related heterocycles.

Summary Table of Preparation Parameters

| Parameter | Range/Options | Impact on Process |

|---|---|---|

| Solvents | Methanol, ethanol, isopropyl alcohol, ethyl acetate, THF, dichloromethane, toluene | Solubility, reaction rate, selectivity |

| Temperature | -30°C to reflux (~78-110°C depending on solvent) | Reaction kinetics and selectivity |

| Catalysts | Pd/C, PtO2, Raney Ni, Pd2(dba)3 | Efficiency of reduction and cyanation |

| Reaction Time | ≥1 hour | Completion of reaction |

| Protection Strategies | Nitrogen protection via benzyl chloroformate or other groups | Prevents side reactions during oxidation |

Q & A

Q. How is the compound utilized in the synthesis of kinase inhibitors?

Q. What structural modifications enhance the compound’s blood-brain barrier (BBB) permeability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.